molecular formula C13H14N2O3 B554822 N-Acetyl-L-tryptophan CAS No. 1218-34-4

N-Acetyl-L-tryptophan

Cat. No. B554822
CAS RN: 1218-34-4
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-LBPRGKRZSA-N
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Description

N-Acetyl-L-Tryptophan is a derivative of L-Tryptophan . It can be used as a competitive inhibitor to identify and characterize tryptophanases . It can also be used as an NK1 tachykinin receptor antagonist . It is a substance-P receptor antagonist, which is proposed as a potential therapeutic option against neurokinin substance P utilized for the treatment of neuroinflammation during the pathophysiology of Alzheimer’s disease .


Synthesis Analysis

N-Acetyl-L-tryptophan can be synthesized using oxaziridine reagents that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways . This method, termed tryptophan chemical ligation by cyclization (Trp-CLiC), allows for highly efficient and specific tryptophan labeling .


Molecular Structure Analysis

The molecular formula of N-Acetyl-L-tryptophan is C13H14N2O3 . It is a conjugate acid of a N-acetyl-L-tryptophanate and an enantiomer of a N-acetyl-D-tryptophan .


Chemical Reactions Analysis

N-Acetyl-L-tryptophan can undergo redox-based bioconjugation reactions . It can also participate in oxidative cyclization reactions .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-L-tryptophan is 246.26 g/mol . It is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-tryptophan .

Scientific Research Applications

Protection Against Radiation-Induced Apoptosis

NAT has been found to provide protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis . It does this by modulating oxidative stress and maintaining mitochondrial membrane integrity . NAT contributes to ensuring 84.36% to 87.68% survival at 0.1 μg/mL concentration against LD 50 radiation dose .

Role in Alzheimer’s Disease

NAT has been evaluated for its role in ameliorating the cognitive decline and neuroinflammation induced by Aβ 1-42 oligomers in Alzheimer’s Disease . NAT treatment lowered cognitive decline, reduced neuroinflammatory pathways, and Tau protein, and triggered the upregulation of CREB1 signaling .

Use as a Substance P NK1 Tachykinin Receptor Antagonist

NAT is used as a substance P NK1 tachykinin receptor antagonist . This means it can block the action of substance P, a neuropeptide involved in pain perception, on its receptor NK1.

Use as a Tryptophanase Inhibitor

NAT is also used as a competitive inhibitor to identify, differentiate, and characterize tryptophanase(s) . Tryptophanase is an enzyme that catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.

Role in Other Neurodegenerative Diseases

NAT has demonstrated neuroprotective roles in other neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, traumatic brain injury, and stroke .

Use in Analytical Applications

NAT is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Mechanism of Action

Target of Action

N-Acetyl-L-tryptophan (NAT) is known to target the neurokinin 1 receptor (NK1R) . NK1R is a G-protein coupled receptor that plays a crucial role in mediating the effects of the neuropeptide substance P, which is involved in various biological processes, including pain perception, mood regulation, and immune cell activation .

Mode of Action

NAT acts as an antagonist of the NK1R . By binding to this receptor, NAT can inhibit the actions of substance P, thereby modulating the physiological processes that this neuropeptide influences . Furthermore, NAT has been found to provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes (CAT, SOD, GST, and GPx), and protecting DNA from radiation-induced damage .

Biochemical Pathways

The metabolism of L-tryptophan, the parent compound of NAT, occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid .

Result of Action

NAT has been found to have neuroprotective effects in various models of neurodegenerative diseases. For instance, it has been shown to protect intestinal epithelial cells against radiation-induced apoptosis by modulating oxidative stress and mitochondrial membrane integrity . In Alzheimer’s disease models, NAT has been found to ameliorate cognitive decline and neuroinflammation induced by amyloid β 1-42 oligomers .

Action Environment

The action of NAT can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the protective effects of NAT, as seen in models of radiation-induced apoptosis . .

Safety and Hazards

N-Acetyl-L-tryptophan is moderately toxic by some routes and is an experimental teratogen . It emits toxic fumes of NOX when heated to decomposition .

Future Directions

N-Acetyl-L-tryptophan has potential therapeutic applications. It has been suggested as a novel therapeutic strategy for amyotrophic lateral sclerosis (ALS) . It can also be used in parenteral biotherapeutic formulations .

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883669
Record name L-Tryptophan, N-acetyl-
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-tryptophan

CAS RN

1218-34-4
Record name Acetyl-L-tryptophan
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Record name N-Acetyltryptophan
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Record name L-Tryptophan, N-acetyl-
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Record name L-Tryptophan, N-acetyl-
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Record name N-acetyl-L-tryptophan
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Record name N-ACETYL-L-TRYPTOPHAN
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Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189.5 °C
Record name N-Acetyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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